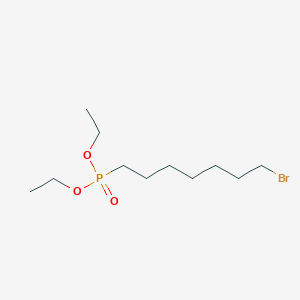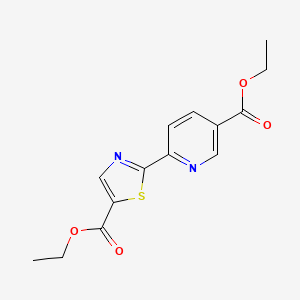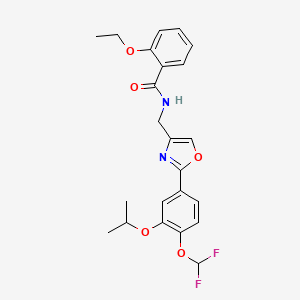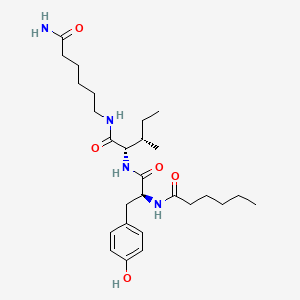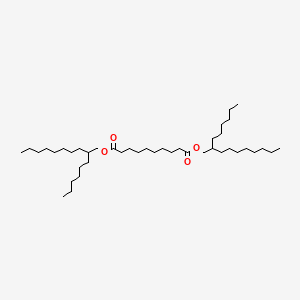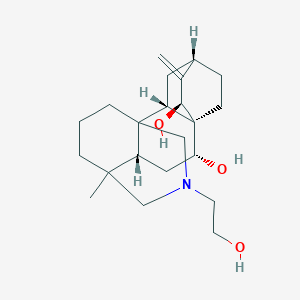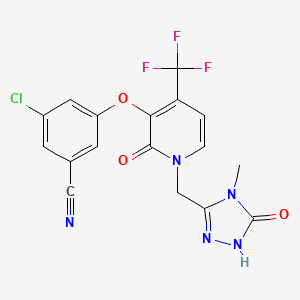
多拉维林
描述
多拉维林是一种非核苷类逆转录酶抑制剂,由默克公司开发。它主要用于治疗 HIV-1 感染。多拉维林以其抑制 HIV 病毒复制的功效而闻名,它通过靶向逆转录酶发挥作用,该酶对病毒复制至关重要 .
科学研究应用
多拉维林具有广泛的科学研究应用,包括:
化学: 用作研究非核苷类逆转录酶抑制剂的模型化合物。
生物学: 用于研究 HIV-1 复制和耐药机制。
医学: 成为开发用于 HIV-1 治疗的抗逆转录病毒疗法的必要组成部分。
工业: 用于制药行业生产联合疗法
作用机制
多拉维林通过与 HIV-1 逆转录酶活性位点附近的疏水口袋结合而发挥作用。这种结合抑制了酶的活性,阻止了从病毒 RNA 基因组合成互补 DNA (cDNA)。因此,HIV 病毒的复制被阻止,降低了患者体内的病毒载量 .
类似化合物:
- 依法韦仑
- 利匹韦林
- 依曲韦林
比较: 多拉维林在非核苷类逆转录酶抑制剂中独树一帜,因为它具有良好的药代动力学特征,包括与依法韦仑相比更长的半衰期和更少的精神神经副作用。此外,多拉维林已显示出对常见的 NNRTI 耐药突变有效,使其成为抗逆转录病毒治疗的宝贵选择 .
生化分析
Biochemical Properties
Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .
Cellular Effects
Doravirine influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .
Molecular Mechanism
Doravirine exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .
Temporal Effects in Laboratory Settings
Doravirine has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of Doravirine plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .
Dosage Effects in Animal Models
In animal models, therapeutic and supra-therapeutic doses of Doravirine induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .
Metabolic Pathways
Doravirine undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .
Transport and Distribution
Following oral administration, Doravirine is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of Doravirine are not greatly influenced by sex, age, race, or hepatic impairment .
准备方法
合成路线和反应条件: 多拉维林通过一个多步合成过程合成,涉及关键中间体的形成。合成从制备 3-氯-5-(1-((4-甲基-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基)甲基)-2-氧代-4-(三氟甲基)-1,2-二氢-3-吡啶基)氧基)苯腈开始。然后,该中间体在各种反应条件下,包括氯化、硝化和环化,以得到最终产物 .
工业生产方法: 在工业环境中,多拉维林的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程通常包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型: 多拉维林会发生多种化学反应,包括:
氧化: 多拉维林可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以用来修饰多拉维林分子中的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 经常使用甲醇钠和叔丁醇钾等亲核试剂.
相似化合物的比较
- Efavirenz
- Rilpivirine
- Etravirine
Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, doravirine has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .
Doravirine’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .
属性
IUPAC Name |
3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158386 | |
| Record name | Doravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ. | |
| Record name | Doravirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1338225-97-0 | |
| Record name | Doravirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doravirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doravirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


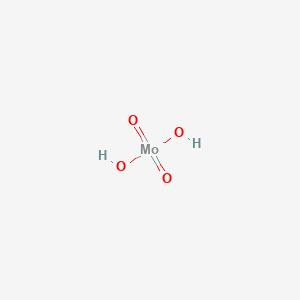
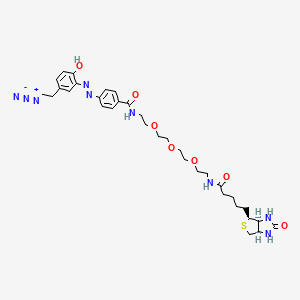
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)

